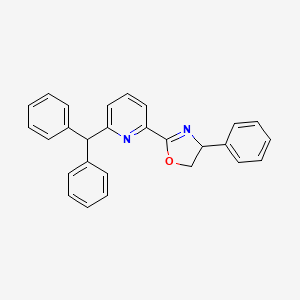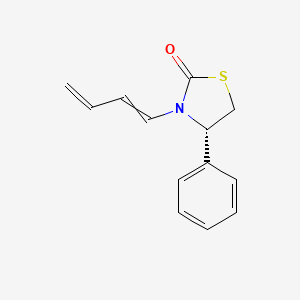
(4S)-3-(Buta-1,3-dien-1-yl)-4-phenyl-1,3-thiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-3-(Buta-1,3-dien-1-yl)-4-phenyl-1,3-thiazolidin-2-one is a synthetic organic compound belonging to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone ring substituted with a butadienyl group and a phenyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-(Buta-1,3-dien-1-yl)-4-phenyl-1,3-thiazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction between a butadienyl-substituted amine and a phenyl-substituted thiocarbonyl compound under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters, such as reactant concentrations, temperature, and reaction time, is crucial for maximizing yield and minimizing by-products. Purification steps, such as recrystallization or chromatography, are often employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4S)-3-(Buta-1,3-dien-1-yl)-4-phenyl-1,3-thiazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring, altering the compound’s biological activity.
Substitution: The butadienyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: It has shown promise as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research suggests potential anticancer properties, with studies indicating its ability to induce apoptosis in cancer cells.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S)-3-(Buta-1,3-dien-1-yl)-4-phenyl-1,3-thiazolidin-2-one involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may induce apoptosis by activating caspase pathways and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
(4S)-3-(Buta-1,3-dien-1-yl)-4-methyl-1,3-thiazolidin-2-one: Similar structure but with a methyl group instead of a phenyl group.
(4S)-3-(Buta-1,3-dien-1-yl)-4-phenyl-1,3-thiazolidin-2-thione: Contains a thione group instead of a carbonyl group.
Uniqueness
(4S)-3-(Buta-1,3-dien-1-yl)-4-phenyl-1,3-thiazolidin-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other thiazolidinone derivatives. The presence of both butadienyl and phenyl groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for further research and development.
Properties
CAS No. |
681030-37-5 |
|---|---|
Molecular Formula |
C13H13NOS |
Molecular Weight |
231.32 g/mol |
IUPAC Name |
(4S)-3-buta-1,3-dienyl-4-phenyl-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C13H13NOS/c1-2-3-9-14-12(10-16-13(14)15)11-7-5-4-6-8-11/h2-9,12H,1,10H2/t12-/m1/s1 |
InChI Key |
QIWRNMAITBKFHM-GFCCVEGCSA-N |
Isomeric SMILES |
C=CC=CN1[C@H](CSC1=O)C2=CC=CC=C2 |
Canonical SMILES |
C=CC=CN1C(CSC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



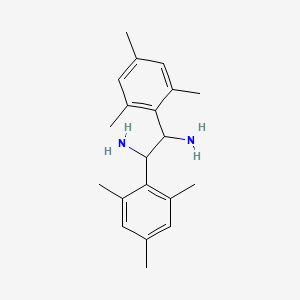
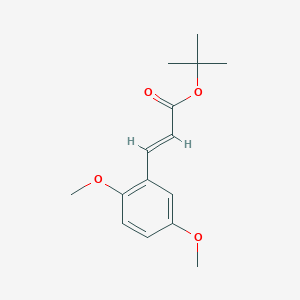
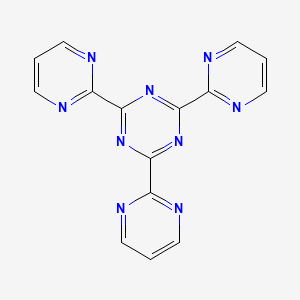
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid](/img/structure/B12514053.png)

![4,7-Bis(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12514056.png)
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (methanesulfonyl)acetate](/img/structure/B12514061.png)


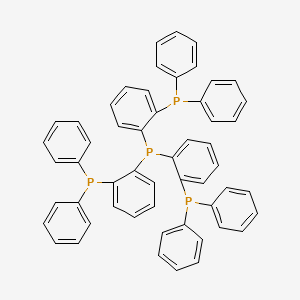
![3-[14-Ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-9-yl]propanoic acid](/img/structure/B12514081.png)
![N'-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidine-4-carbonyl)benzohydrazide](/img/structure/B12514087.png)
